molecular formula C8H9NO5 B14568866 5-(2-Nitroethyl)benzene-1,2,4-triol CAS No. 61435-55-0

5-(2-Nitroethyl)benzene-1,2,4-triol

Cat. No.: B14568866
CAS No.: 61435-55-0
M. Wt: 199.16 g/mol
InChI Key: LJQGHZJRTCKQRA-UHFFFAOYSA-N
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Description

5-(2-Nitroethyl)benzene-1,2,4-triol is a nitro-substituted derivative of benzene-1,2,4-triol (1,2,4-trihydroxybenzene), a phenolic compound with three hydroxyl groups at positions 1, 2, and 4 on the aromatic ring. The nitroethyl (-CH₂CH₂NO₂) substituent at position 5 introduces unique electronic and steric effects, influencing its reactivity, stability, and biological activity.

However, its nitroethyl derivative remains underexplored in published literature.

Properties

CAS No.

61435-55-0

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

5-(2-nitroethyl)benzene-1,2,4-triol

InChI

InChI=1S/C8H9NO5/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h3-4,10-12H,1-2H2

InChI Key

LJQGHZJRTCKQRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitroethyl)benzene-1,2,4-triol typically involves the nitration of benzene derivatives followed by the introduction of hydroxyl groups. One common method is the nitration of ethylbenzene to form 2-nitroethylbenzene, which is then subjected to hydroxylation reactions to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitroethyl)benzene-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Nitroethyl)benzene-1,2,4-triol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Nitroethyl)benzene-1,2,4-triol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 5-(2-Nitroethyl)benzene-1,2,4-triol and related compounds:

Compound Name Substituent(s) Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Benzene-1,2,4-triol None 3 hydroxyl (-OH) groups 142.11 Antioxidant, forms Fe²⁺/Mg²⁺ complexes
5-(2-Aminoethyl)benzene-1,2,4-triol (6-Hydroxydopamine) -CH₂CH₂NH₂ at position 5 3 -OH, 1 aminoethyl 169.18 Neurotoxin, induces oxidative stress
1,2,3-Benzenetriol, 5-nitro- (Mononitropyrogallol) -NO₂ at position 5 3 -OH, 1 nitro (-NO₂) 173.12 Oxidizing agent, limited bioactivity data
This compound (Target compound) -CH₂CH₂NO₂ at position 5 3 -OH, 1 nitroethyl 199.16 (estimated) Hypothesized lower antioxidant activity, potential stability in alkaline conditions

Electrochemical and Redox Properties

  • Benzene-1,2,4-triol : Exhibits pH-dependent redox behavior, with a diffusion coefficient of ~1.2 × 10⁻⁶ cm²/s. Forms weak Mg²⁺ (log K = 2.1) and moderately stable Fe²⁺ complexes (log K = 4.3) .
  • 6-Hydroxydopamine: The aminoethyl group enhances catechol-like redox cycling, generating reactive oxygen species (ROS) in neuronal cells .
  • Stability in alkaline conditions may mirror benzene-1,2,4-triol, which undergoes transformation to a tetra-hydroxy derivative at high pH .

Antioxidant Activity

  • Benzene-1,2,4-triol : Demonstrates moderate antioxidant capacity via ABTS assay, but its tetra-hydroxy derivative (formed in alkaline conditions) shows higher activity .
  • 6-Hydroxydopamine : Pro-oxidant effects dominate due to ROS generation, contrasting with typical antioxidants .
  • This compound: Predicted to have lower antioxidant activity than benzene-1,2,4-triol due to the nitro group’s electron-withdrawing effects. No direct experimental data exists, but nitro groups generally reduce radical-scavenging capacity .

Metal Chelation Potential

  • Benzene-1,2,4-triol : Forms 1:1 complexes with Fe²⁺ and Mg²⁺, with stability constants (log K) of 4.3 and 2.1, respectively .
  • 6-Hydroxydopamine : Acts as an iron chelator, contributing to neurotoxicity by disrupting metal homeostasis .
  • This compound : Chelation capacity is likely weaker than benzene-1,2,4-triol due to steric hindrance from the nitroethyl group.

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